molecular formula C13H17N3S B13888989 N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

Katalognummer: B13888989
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: RKIBAFOKWVLBRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with a piperidine derivative. One common method is the reductive amination of 2-aminobenzothiazole with piperidine-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperidine or benzothiazole rings .

Wissenschaftliche Forschungsanwendungen

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine
  • N-(piperidin-2-ylmethyl)-1,3-benzoxazol-2-amine
  • N-(piperidin-2-ylmethyl)-1,3-benzimidazol-2-amine

Uniqueness

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the specific arrangement of the piperidine and benzothiazole rings. This structural configuration may confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the sulfur atom in the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C13H17N3S

Molekulargewicht

247.36 g/mol

IUPAC-Name

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16)

InChI-Schlüssel

RKIBAFOKWVLBRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)CNC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.